molecular formula C16H13N5O2S B2982780 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034511-92-5

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2982780
CAS No.: 2034511-92-5
M. Wt: 339.37
InChI Key: KWNPMJXWFWAXOX-UHFFFAOYSA-N
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Description

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a pyrazole ring substituted with a furan moiety. This structure combines electron-deficient (thiadiazole) and electron-rich (furan) aromatic systems, which may confer unique electronic and binding properties. The compound is of interest in medicinal chemistry due to the prevalence of pyrazole and thiadiazole motifs in bioactive molecules, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c22-16(11-3-4-13-14(8-11)20-24-19-13)17-5-6-21-10-12(9-18-21)15-2-1-7-23-15/h1-4,7-10H,5-6H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNPMJXWFWAXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a complex structure that includes:

  • Furan moiety
  • Pyrazole ring
  • Thiadiazole backbone

These structural elements contribute to its biological properties and potential pharmacological applications.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit broad-spectrum antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including bacteria and fungi . The presence of the furan and pyrazole rings enhances its interaction with microbial targets.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies show that it stabilizes human red blood cell (HRBC) membranes, indicating potential use in treating inflammatory conditions. Percentages of membrane stabilization ranged from 86.70% to 99.25% across different assays .

3. Anticancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Specific derivatives have shown significant antitumor activity, with IC50 values indicating effective inhibition of cell proliferation .

4. Enzyme Inhibition

The compound acts as an inhibitor of key enzymes involved in disease processes:

  • Human Neutrophil Elastase (HNE) : It has been identified as an HNE inhibitor, which is crucial in managing conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.
  • DNA Gyrase B : Notably, some derivatives inhibit E. coli DNA gyrase B with IC50 values comparable to established antibiotics like ciprofloxacin .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiadiazole Core : Initial steps focus on creating the thiadiazole structure.
  • Introduction of Furan and Pyrazole Groups : Subsequent reactions incorporate the furan and pyrazole moieties.
  • Final Carboxamide Formation : The final step involves forming the carboxamide group under mild conditions to maintain the integrity of sensitive functional groups.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-(thiophen-3-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamideThiophene instead of furanPotentially similar inhibitory activity
N-(3-methylfuran-2-yl)-N'-(1H-pyrazol-1-yl)benzothiazoleMethylated furan ringAntimicrobial properties
Benzofuran–pyrazole derivativesVarious substitutionsBroad-spectrum antimicrobial activity

Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

  • A study by Da Silva et al. highlighted its anti-glioma activity, demonstrating significant cytotoxicity against glioblastoma multiform cells .
  • Another investigation focused on the antioxidant properties of related compounds, revealing DPPH scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging capabilities .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the pyrazole ring and the heterocyclic system attached to the carboxamide. Below is a comparative analysis:

Compound Name Substituent on Pyrazole Heterocycle in Carboxamide Molecular Weight Key Features
Target Compound: N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Furan-2-yl Benzo[c][1,2,5]thiadiazole ~377.4* Oxygen-containing furan; moderate lipophilicity
N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CF₃, Cyclopropyl Benzo[c][1,2,5]thiadiazole 381.4 Trifluoromethyl enhances metabolic stability; cyclopropyl increases rigidity
N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Thiophen-2-yl Benzo[c][1,2,5]thiadiazole 395.5 Sulfur-containing thiophene; higher molecular weight than furan analog
N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Thienopyrimidinone Benzo[c][1,2,5]thiadiazole 357.4 Fused thiophene-pyrimidine system; ketone group may influence solubility

*Estimated based on molecular formula (C₁₇H₁₅N₅O₂S).

Key Observations:

  • Furan vs. Thiophene: Replacing thiophene () with furan reduces molecular weight (~18 g/mol) and alters electronic properties. Furan’s oxygen atom may engage in hydrogen bonding, while thiophene’s sulfur contributes to lipophilicity and π-stacking .
  • Thienopyrimidinone (): The fused ring system increases structural complexity and may enhance binding affinity to enzymes like kinases .

Computational Insights

Noncovalent interaction analysis (e.g., using Multiwfn ) could highlight differences in van der Waals surfaces or hydrogen-bonding capacity between the furan and thiophene analogs. The benzo[c][1,2,5]thiadiazole’s electron density profile may also influence binding modes .

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